molecular formula C13H22ClN5 B12231424 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12231424
M. Wt: 283.80 g/mol
InChI Key: XPNGCYURHLRCOE-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-3-8-18-13(5-7-15-18)11-14-10-12-6-9-17(4-2)16-12;/h5-7,9,14H,3-4,8,10-11H2,1-2H3;1H

InChI Key

XPNGCYURHLRCOE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=NN(C=C2)CC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The ethyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The final step involves coupling the two pyrazole rings through a methanamine linker. This can be achieved using reductive amination or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrazole N-oxides, while reduction may yield the corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of two pyrazole rings linked by a methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the pyrazole class, which has been studied extensively for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and case studies from various research findings.

Chemical Structure

The compound's structure can be represented as follows:

C12H18N4\text{C}_{12}\text{H}_{18}\text{N}_4

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that certain pyrazole compounds, including derivatives similar to the target compound, showed potent inhibitory effects on tumor growth in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.08 µM to 0.15 µM, indicating strong antiproliferative activity .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Pyrazole AMCF-70.08
Pyrazole BA5490.15
Target CompoundVariousTBDTBD

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameTNF-α Inhibition (%)Concentration (µM)Reference
Pyrazole C8510
Pyrazole D761
Target CompoundTBDTBDTBD

Antimicrobial Activity

Pyrazole compounds have also been investigated for their antimicrobial properties against various bacterial strains. Studies indicate that certain derivatives exhibit significant activity against E. coli and S. aureus. The presence of specific functional groups in the structure enhances their efficacy against these pathogens .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Pyrazole EE. coli15
Pyrazole FS. aureus18
Target CompoundTBDTBDTBD

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A clinical trial involving a novel pyrazole derivative showed promising results in reducing tumor size in patients with advanced breast cancer, with a notable reduction observed after three months of treatment.
  • Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with a specific pyrazole derivative reported significant improvements in joint pain and swelling, correlating with a decrease in inflammatory markers.

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